molecular formula C10H8O3 B196161 Herniarin CAS No. 531-59-9

Herniarin

Cat. No. B196161
CAS RN: 531-59-9
M. Wt: 176.17 g/mol
InChI Key: LIIALPBMIOVAHH-UHFFFAOYSA-N
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Description

It is found in various plants, including Herniaria glabra, Ayapana triplinervis, and species of the genus Prunus . Herniarin is known for its biological activities and has been studied for its potential therapeutic applications.

Scientific Research Applications

Safety and Hazards

Herniarin is combustible and harmful/toxic vapours, carbon oxides may be released during a fire . It is recommended to use personal protective equipment when handling this compound .

Biochemical Analysis

Biochemical Properties

Herniarin has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to exhibit antimicrobial activity , suggesting that it may interact with biomolecules in microbial cells to inhibit their growth.

Cellular Effects

This compound has been found to have significant effects on various types of cells. For example, it has been shown to inhibit inflammation in LPS-activated RAW264.7 Macrophages by suppressing NF-κB and MAPK activation . This suggests that this compound can influence cell function by impacting cell signaling pathways .

Molecular Mechanism

It has been suggested that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

One study has reported that this compound exhibits a melting point of 193 °C, suggesting its stability under high temperatures

Dosage Effects in Animal Models

In animal models, this compound has been shown to have a weak estrogenic activity in vitro and in vivo . The effects of this compound can vary with different dosages. For instance, this compound at a dose of 1 mg/kg induced a significant increase of vaginal epithelial height in postmenopausal-like rat models

Metabolic Pathways

It is known that coumarins, including this compound, originate from the phenylpropanoid pathway in plants

Subcellular Localization

It is known that the biosynthesis of coumarins, including this compound, involves multiple subcellular compartments, including the cytosol and endoplasmic reticulum

Preparation Methods

Synthetic Routes and Reaction Conditions

Herniarin can be synthesized through the methylation of umbelliferone (7-hydroxycoumarin). This process involves the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, this compound can be produced using biocatalytic methods. For example, umbelliferone can be converted to this compound using enzymes such as O-methyltransferase from Streptomyces avermitilis . This method offers a more environmentally friendly approach compared to traditional chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

Herniarin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different products, depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the coumarin structure, potentially leading to new derivatives.

    Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Reagents like alkyl halides and bases are commonly used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce new functional groups into the coumarin structure .

Comparison with Similar Compounds

properties

IUPAC Name

7-methoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-12-8-4-2-7-3-5-10(11)13-9(7)6-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIIALPBMIOVAHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=CC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5060196
Record name 2H-1-Benzopyran-2-one, 7-methoxy-
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Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Herniarin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029758
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

334.00 to 335.00 °C. @ 760.00 mm Hg
Record name Herniarin
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

0.133 mg/mL
Record name Herniarin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029758
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

531-59-9
Record name Methylumbelliferone
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Record name Herniarin
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Record name 7-Methoxycoumarin
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Record name 2H-1-Benzopyran-2-one, 7-methoxy-
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Record name 7-methoxycoumarin
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Record name 7-METHOXYCOUMARIN
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Record name Herniarin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029758
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

117 - 118 °C
Record name Herniarin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029758
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does herniarin impact cancer cells?

A1: Research suggests this compound exhibits anticancer activity through various mechanisms. In breast cancer models, this compound appears to modulate the liver X receptor-α/β-PI3K-Akt-Maf1 pathway, influencing lipid metabolism and energy consumption in tumor cells []. It also demonstrates cytotoxic and apoptotic effects in breast cancer cell lines, potentially through the upregulation of the Bax protein [].

Q2: Can this compound protect against genotoxicity induced by drugs like cisplatin?

A2: Studies suggest that pre-treatment with this compound can mitigate cisplatin-induced genotoxicity and apoptosis in rat bone marrow cells. This protective effect is attributed to a reduction in micronuclei formation, decreased reactive oxygen species levels, and modulation of apoptotic pathways [].

Q3: Does this compound offer protection against radiation-induced damage?

A3: Research indicates that this compound may protect human lymphocytes from ionizing radiation-induced damage. Pre-treatment with this compound was found to reduce micronuclei frequency, apoptosis, and reactive oxygen species levels in irradiated lymphocytes, suggesting a potential radioprotective effect [].

Q4: How does this compound interact with bladder cancer cells?

A4: this compound demonstrates multifaceted effects on bladder cancer cells, impacting cell viability, migration, cell cycle progression, and apoptosis induction. It induces cell cycle arrest at different phases depending on the bladder cancer cell line's grade and invasiveness [].

Q5: Does this compound exhibit anti-inflammatory activity?

A5: Studies suggest that this compound, alongside other compounds from Distictis buccinatoria, possesses anti-inflammatory properties. In a mouse model, this compound significantly inhibited 12-O-tetradecanoylphorbol-13-acetate-induced auricular edema [].

Q6: Does this compound have an effect on muscle atrophy?

A6: Research indicates that an ethanol extract of chamomile, containing this compound as one of its active components, can ameliorate muscle atrophy in a mouse model. This effect is linked to the modulation of protein catalytic pathways, myogenesis, and mitochondrial function [].

Q7: What is the molecular formula and weight of this compound?

A7: this compound (7-methoxycoumarin) has the molecular formula C10H8O3 and a molecular weight of 176.17 g/mol.

Q8: What spectroscopic data are available for this compound?

A8: this compound's structure is confirmed through various spectroscopic techniques. 1H NMR and 13C NMR data are extensively reported, revealing characteristic signals for its coumarin structure and the methoxy substituent [, , , ]. UV and IR spectroscopy data further support its aromatic nature and the presence of specific functional groups [, ].

Q9: What is known about the metabolism of this compound in rats?

A9: Studies on rats show that this compound undergoes extensive metabolism. It is primarily metabolized into 2-hydroxy-4-methoxyphenylacetic acid, along with other metabolites such as 2-hydroxy-4-methoxyphenylpropionic acid and 2,4-dihydroxyphenylpropionic acid. Conjugated metabolites, including umbelliferone and 3,7-dihydroxycoumarin, are also excreted [].

Q10: Does the gut microflora play a role in this compound metabolism?

A10: Yes, the rat caecal microflora contributes to the metabolism of this compound, further demonstrating its complex metabolic fate [].

Q11: What analytical techniques are employed to quantify this compound in plant materials?

A11: Various methods, including GC-MS, HPLC, and HPLC-PAD-MS, are used for the qualitative and quantitative analysis of this compound in plant materials. These techniques allow for the separation, identification, and quantification of this compound alongside other compounds present in complex plant matrices [, , , , ].

Q12: Are there specific extraction methods for isolating this compound from plant sources?

A12: Several extraction techniques are employed for this compound isolation, including solvent extraction, supercritical fluid extraction, and ultrasound-assisted extraction. These methods offer varying degrees of selectivity, efficiency, and environmental impact [, , ].

Q13: Is there any information available regarding the toxicity of this compound?

A13: While this compound exhibits various biological activities, information regarding its toxicity and long-term effects is limited and requires further investigation.

Q14: Are there known cases of allergic reactions to this compound?

A14: this compound has been identified as a potential allergen in some cases. For instance, it has been reported as a potential sensitizer in chamomile, which can lead to allergic contact dermatitis and other allergic reactions [].

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